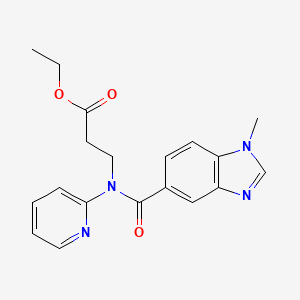
2,6-diamino-5-nitropyrimidin-4(3H)-one
Vue d'ensemble
Description
2,6-Diamino-5-nitropyrimidin-4(3H)-one est un composé hétérocyclique de formule moléculaire C4H5N5O3. Il se caractérise par la présence de deux groupes amino aux positions 2 et 6, d'un groupe nitro en position 5 et d'un groupe céto en position 4 sur le cycle pyrimidinique.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du 2,6-diamino-5-nitropyrimidin-4(3H)-one implique généralement la nitration de la 2,6-diaminopyrimidine. La réaction est réalisée en utilisant de l'acide nitrique concentré et de l'acide sulfurique comme agents de nitration. Le mélange réactionnel est maintenu à basse température pour contrôler le caractère exothermique du processus de nitration. Après l'achèvement, le produit est isolé par cristallisation et purifié par recristallisation .
Méthodes de Production Industrielle : En milieu industriel, la production de this compound suit des principes similaires, mais à plus grande échelle. Des réacteurs à écoulement continu sont souvent utilisés pour assurer un meilleur contrôle des conditions réactionnelles et améliorer la sécurité. L'utilisation de systèmes automatisés pour surveiller et contrôler la température, la pression et les débits de réactifs est cruciale pour optimiser le rendement et la pureté .
Types de Réactions :
Réduction : Le groupe nitro du this compound peut être réduit en groupe amino en utilisant des agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur au palladium ou en utilisant des réducteurs chimiques comme le chlorure d'étain(II).
Substitution : Les groupes amino aux positions 2 et 6 peuvent subir des réactions de substitution nucléophile avec divers électrophiles, conduisant à la formation de dérivés substitués.
Réactifs et Conditions Communes :
Réduction : Gaz hydrogène avec du palladium sur carbone, chlorure d'étain(II) dans de l'acide chlorhydrique.
Substitution : Halogénures d'alkyle, chlorures d'acyle et autres électrophiles en présence d'une base.
Oxydation : Permanganate de potassium ou autres agents oxydants forts.
Principaux Produits :
Réduction : 2,6-diamino-4-hydroxypyrimidine.
Substitution : Diverses pyrimidines substituées selon l'électrophile utilisé.
Oxydation : Dérivés oxydés du cycle pyrimidinique.
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie Médicinale : Il sert de précurseur pour la synthèse de divers composés pharmaceutiques, en particulier ceux ayant des activités anticancéreuses et antimicrobiennes potentielles.
Science des Matériaux : Le composé est utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux, en raison de ses propriétés électroniques uniques.
Recherche Biologique : Il est utilisé dans des études liées à l'inhibition enzymatique et comme sonde pour comprendre les voies biochimiques.
Applications Industrielles : Le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques spécialisés.
5. Mécanisme d'Action
Le mécanisme d'action du this compound est principalement lié à sa capacité à interagir avec les macromolécules biologiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les acides nucléiques et les protéines, conduisant à des effets thérapeutiques potentiels. Les groupes amino facilitent la liaison aux sites actifs des enzymes, inhibant ainsi leur activité. Les interactions du composé avec les cibles moléculaires et les voies sont encore en cours d'investigation, mais il montre des promesses pour moduler les processus biochimiques clés .
Composés Similaires :
2,6-Diamino-4-hydroxypyrimidine : Manque le groupe nitro, le rendant moins réactif dans certaines réactions chimiques.
2,4-Diamino-5-nitropyrimidine : Structure similaire, mais avec des motifs de substitution différents, conduisant à des propriétés chimiques et biologiques distinctes.
5-Nitro-2,4-diaminopyrimidine : Une autre pyrimidine substituée par un nitro avec une réactivité et des applications différentes.
Unicité : Le this compound est unique en raison de la présence à la fois de groupes amino et nitro sur le cycle pyrimidinique, ce qui lui confère des propriétés électroniques et stériques distinctes. Cette combinaison permet des modifications chimiques polyvalentes et une large gamme d'applications dans divers domaines .
Applications De Recherche Scientifique
2,6-Diamino-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-diamino-5-nitropyrimidin-4(3H)-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential therapeutic effects. The amino groups facilitate binding to enzyme active sites, thereby inhibiting their activity. The compound’s interactions with molecular targets and pathways are still under investigation, but it shows promise in modulating key biochemical processes .
Comparaison Avec Des Composés Similaires
2,6-Diamino-4-hydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Diamino-5-nitropyrimidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
5-Nitro-2,4-diaminopyrimidine: Another nitro-substituted pyrimidine with different reactivity and applications.
Uniqueness: 2,6-Diamino-5-nitropyrimidin-4(3H)-one is unique due to the presence of both amino and nitro groups on the pyrimidine ring, which imparts distinct electronic and steric properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .
Propriétés
IUPAC Name |
2,4-diamino-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGVBWYGFPSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286344 | |
| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3346-23-4 | |
| Record name | 2,6-Diamino-5-nitro-4(3H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3346-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-diamino-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIAMINO-5-NITRO-4(3H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CJL42EBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)




![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)





